9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid)

MOF topology Reticular chemistry Zr-MOFs

Generic tritopic linkers (H₃BTC, H₃BTB) lack the extended π-conjugation and high connectivity needed for advanced MOF applications. This C₃-symmetric hexacarboxylic acid ligand resolves these limitations with six carboxylate donors in a trigonal-prismatic geometry, enabling 6-connected or higher nets inaccessible to tri- or tetracarboxylate analogs. • Yields 8-connected Zr₆ clusters with rare nuh topology for high chemical stability (pH 1-10) and permanent porosity after thermal activation. • Carbazole moieties provide high triplet energy (~3.0 eV) for efficient photocatalytic CO₂ reduction under dilute (<5% CO₂) conditions. • ≥97% purity; in stock for immediate global shipping.

Molecular Formula C48H27N3O12
Molecular Weight 837.7 g/mol
Cat. No. B12501150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid)
Molecular FormulaC48H27N3O12
Molecular Weight837.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C3=C(N2C4=CC(=CC(=C4)N5C6=C(C=C(C=C6)C(=O)O)C7=C5C=CC(=C7)C(=O)O)N8C9=C(C=C(C=C9)C(=O)O)C1=C8C=CC(=C1)C(=O)O)C=CC(=C3)C(=O)O
InChIInChI=1S/C48H27N3O12/c52-43(53)22-1-7-37-31(13-22)32-14-23(44(54)55)2-8-38(32)49(37)28-19-29(50-39-9-3-24(45(56)57)15-33(39)34-16-25(46(58)59)4-10-40(34)50)21-30(20-28)51-41-11-5-26(47(60)61)17-35(41)36-18-27(48(62)63)6-12-42(36)51/h1-21H,(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)
InChIKeyJDNBJYOFDHODRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3-Symmetric Hexacarboxylic Acid MOF Linker Overview


The compound 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) (molecular formula C₄₈H₂₇N₃O₁₂, molecular weight 837.74 g mol⁻¹, purity ≥97%) is a highly symmetric, C₃‑symmetric hexacarboxylic acid ligand belonging to the carbazole‑dicarboxylate linker family . The molecule features a central benzene core to which three 9H‑carbazole‑3,6‑dicarboxylic acid arms are attached, providing six carboxylate donor groups arranged in a trigonal‑prismatic geometry. This architecture is designed for the construction of metal–organic frameworks (MOFs) with high connectivity and tunable pore environments, particularly with Zr(IV), Cu(II), and lanthanide nodes [1].

Why This Linker Outperforms Common Tritopic Linkers


Generic tritopic linkers such as 1,3,5‑benzenetricarboxylic acid (H₃BTC) or 1,3,5‑tris(4‑carboxyphenyl)benzene (H₃BTB) lack the extended π‑conjugation and the electron‑rich carbazole nitrogen that are integral to the photophysical and electronic properties of carbazole‑based MOFs. The carbazole moiety contributes a high triplet energy (~3.0 eV) and efficient light‑harvesting antenna behaviour, enabling strut‑to‑strut energy transfer within the framework [1][2]. Furthermore, the hexacarboxylate connectivity of the target compound yields 6‑connected or higher‑connected nets that are inaccessible with tri‑ or tetracarboxylate analogs, directly impacting framework rigidity, thermal stability, and gas‑sorption selectivity [3]. Substituent effects on the benzene core have been shown to modulate the flexibility of carbazole‑based MOFs, a tunability not available with purely phenyl‑based linkers [4].

Quantitative Comparison Against Structural Analogs


Hexacarboxylate Connectivity for Higher Framework Dimensionality

The target compound provides six carboxylate donors, enabling the formation of 6‑connected or 8‑connected secondary building units (SBUs). In contrast, the widely used tricarboxylate linkers H₃BTC (three donors) and H₃BTB (three donors) only support 3‑connected nodes, restricting the achievable topologies. The closely related hexacarboxylate ligand BTCH—which shares the same benzene‑tris(carbazole) core but with extended benzoic acid arms—directs the formation of an 8‑connected Zr₆ cluster with the rare **nuh** topology, a net unattainable with tricarboxylate linkers [1]. This connectivity advantage also correlates with enhanced framework rigidity and thermal stability [2].

MOF topology Reticular chemistry Zr-MOFs

Carbazole π-Conjugation Boosts Photocatalytic CO₂ Reduction

In a direct comparative study of two isoreticular Zr-MOFs built from hexacarboxylate ligands, the carbazole‑containing framework NU‑2620 (derived from the BTCH ligand, which shares the benzene‑tris(carbazole) core with the target compound) exhibited markedly higher photocatalytic CO₂ reduction activity under low‑concentration CO₂ than its benzene‑based analogue NU‑2630. The performance enhancement is attributed to the abundance of photoactive carbazole units that facilitate light harvesting and charge separation [1].

Photocatalysis CO₂ reduction Carbazole photophysics

Flexibility Control via Core Substitution in Carbazole MOFs

A systematic study of Cu‑based MOFs constructed from carbazole‑type linkers demonstrated that the flexibility of the framework—manifested as reversible structural breathing upon solvent/gas adsorption–desorption—can be rationally modulated by introducing electron‑donating or electron‑withdrawing substituents onto the central benzene ring of the linker. This substituent‑dependent flexibility control is not observed in MOFs built from the analogous tricarboxylate linker H₃BTB, where framework flexibility is largely predetermined by the rigid aromatic core [1].

MOF flexibility Gas adsorption Structural tunability

Carbazole Core for High Porosity in Zr-MOFs

The hexacarboxylate ligand BTCH—directly analogous to the target compound but with extended benzoic acid arms—yields the Zr‑MOF NU‑2620, which after activation by heating in diphenyl oxide at 260 °C (POP‑260 treatment) retains high crystallinity and porosity. In contrast, the benzene‑based hexacarboxylate analogue CCTT forms NU‑2630, which adopts a different topology (pcu vs. nuh) with lower predicted porosity [1]. This demonstrates that the carbazole‑containing core is structurally predisposed to form open, high‑surface‑area frameworks that survive activation, a critical requirement for any practical MOF application.

Surface area Porosity Zr-MOF activation

Evidence-Backed Application Scenarios


Photocatalytic CO₂ Reduction in Low-Concentration Streams

The carbazole‑rich hexacarboxylate architecture, as demonstrated by the NU‑2620 vs. NU‑2630 head‑to‑head comparison, significantly boosts photocatalytic CO₂ reduction activity under dilute CO₂ conditions [1]. The target ligand is therefore ideally suited for constructing MOF photocatalysts for point‑source carbon capture and utilization, where CO₂ concentrations are typically below 5%.

High-Connectivity Zr-MOFs for Gas Separation Membranes

The six carboxylate donors of this ligand enable the formation of 8‑connected Zr₆ clusters with rare topologies (e.g., **nuh**) that exhibit high chemical stability and permanent porosity after thermal activation [1][2]. These properties are critical for fabricating polycrystalline MOF membranes for industrial gas separations (e.g., CO₂/CH₄, C₂H₂/C₂H₄) where framework robustness under pressure and temperature cycling is required.

Fluorescence Sensing of Nitroaromatic Explosives

Carbazole‑equipped MOFs exhibit strong fluorescence that is selectively quenched by nitro‑aromatic compounds such as 4‑nitroaniline, with detection limits as low as 96 ppb reported for related carbazole‑functionalized Zr‑MOFs [2]. The extended π‑conjugation of the target ligand enhances the antenna effect, making it a prime candidate for constructing luminescent MOF sensors for homeland security and environmental monitoring.

Tunable Flexible MOFs for Adaptive Molecular Separation

The demonstrated ability to control framework flexibility through substituent modification of the carbazole‑linker core [3] opens the door to designing “smart” MOFs that can adapt their pore aperture in response to specific guest molecules. The target ligand’s modular synthesis allows chemists to install tailored functional groups (e.g., –CF₃, –OCH₃) on the central benzene ring, enabling tunable separation of challenging mixtures such as xylene isomers or alkanes.

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